molecular formula C14H13N3O2 B13180823 Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate

Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B13180823
M. Wt: 255.27 g/mol
InChI Key: WSYOZRHIJXDTEG-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C16H13N5O3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate include:

Uniqueness

This compound is unique due to its specific structure and the presence of both cyano and ester functional groups

Biological Activity

Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a cyanomethyl group on the phenyl moiety and a carboxylate group at the 3-position. Its molecular formula is C14_{14}H14_{14}N2_{2}O2_{2}, with a molecular weight of approximately 255.27 g/mol. The unique structural characteristics contribute to its biological activity, particularly its potential as an antimicrobial and anticancer agent.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that various pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives .
  • Anticancer Activity : The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit cancer cell proliferation in various cell lines, including HeLa and HepG2, with IC50_{50} values ranging from 0.08 to 12.07 mM . It has been shown to induce cell cycle arrest at the G2/M phase and exhibit pro-apoptotic effects through modulation of Bcl-2 and Bax expression .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to interact with specific enzymes plays a crucial role in its biological effects. For example, it may inhibit phosphodiesterase (PDE) isoforms, which are implicated in various signaling pathways related to cancer progression .
  • Binding Affinity : Interaction studies reveal that modifications in the pyrazole ring or substituents can significantly alter binding affinities with biological targets, providing insights into structure-activity relationships (SAR).

Antimicrobial Evaluation

A study conducted on five pyrazole derivatives, including this compound, evaluated their antimicrobial efficacy against multiple pathogens. The results showed that these compounds exhibited substantial inhibition zones, indicating their potential as effective antimicrobial agents .

Anticancer Research

In another investigation focused on anticancer properties, derivatives were tested against various cancer cell lines. The findings revealed that certain derivatives had IC50_{50} values below 10 μM, demonstrating potent cytotoxicity against non-small cell lung cancer (NSCLC) and colorectal cancer cells. The mechanism was linked to the inhibition of tubulin polymerization and interference with key signaling pathways .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 1-(4-cyanobenzyl)-1H-pyrazole-3-carboxylateC13_{13}H12_{12}N2_{2}O2_{2}Methyl group instead of ethyl
Ethyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylateC14_{14}H13_{13}FN2_{2}O2_{2}Fluorine substitution enhances reactivity
Ethyl 3-(4-cyanophenyl)-1H-pyrazole-5-carboxylateC14_{14}H13_{13}N2_{2}O2_{2}Different position of cyano group

This table illustrates how variations in substituents can influence the biological activity and chemical reactivity of pyrazole derivatives.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

ethyl 1-[4-(cyanomethyl)phenyl]pyrazole-3-carboxylate

InChI

InChI=1S/C14H13N3O2/c1-2-19-14(18)13-8-10-17(16-13)12-5-3-11(4-6-12)7-9-15/h3-6,8,10H,2,7H2,1H3

InChI Key

WSYOZRHIJXDTEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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